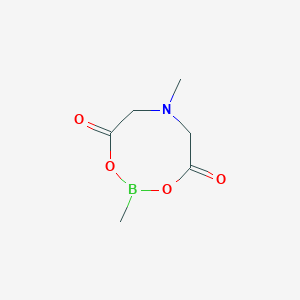

Methylboronic acid MIDA ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMLSGMSTPGVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737409 | |

| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-40-2 | |

| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of methylboronic acid MIDA ester

An In-depth Technical Guide to the Structure and Utility of Methylboronic Acid MIDA Ester

Foreword: A Paradigm Shift in Boronic Acid Chemistry

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern organic synthesis, yet it has been persistently hampered by the inherent instability of its key organoboron nucleophile: the boronic acid. Many boronic acids are prone to decomposition, challenging to purify, and incompatible with a wide array of synthetic reagents, often forcing their introduction late in a synthetic sequence. The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group represented a transformative solution to this long-standing challenge. By reversibly attenuating the reactivity of the boronic acid, MIDA esters have unlocked new strategies for complex molecule construction, most notably the powerful concept of iterative cross-coupling (ICC). This guide provides a detailed exploration of the structure of this compound, the mechanistic underpinnings of its unique stability, and its practical application in modern synthesis.

The Core Structure: From Lewis Acid to Stable Adduct

At the heart of a MIDA boronate's utility is its unique three-dimensional structure, which fundamentally alters the electronic properties of the boron center. The IUPAC name for this compound is 2-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and it has the chemical formula C₆H₁₀BNO₄.[1]

The structure is formed by the condensation of methylboronic acid with N-methyliminodiacetic acid (MIDA). The MIDA ligand engages the boron atom in a tridentate fashion, with dative bonds from the nitrogen atom and covalent bonds to the two carboxylate oxygen atoms.[2] This coordination forms a rigid bicyclic structure that forces a critical change in the boron atom's geometry.

The sp² to sp³ Rehybridization: The Key to Stability

The reactivity of a typical boronic acid in Suzuki-Miyaura coupling is predicated on its vacant, Lewis acidic p-orbital, which is characteristic of its sp² hybridization.[3] This orbital is essential for the transmetalation step with the palladium catalyst. However, this same feature is a primary source of instability.

The MIDA ligand's trivalent coordination rehybridizes the boron center from a trigonal planar sp² geometry to a tetrahedral sp³ geometry.[4] This structural change effectively shields the boron's Lewis acidity by engaging its formerly vacant orbital in bonding within the bicyclic cage.[5] This eliminates the pathway for unwanted decomposition and renders the boronate unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C).

Synthesis and Deprotection: A Reversible Transformation

The utility of MIDA boronates hinges on the efficient and reversible nature of their formation and cleavage. The protection is robust enough to withstand numerous reaction conditions, yet the deprotection is mild enough to be compatible with sensitive functional groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of MIDA boronates.[6] The reaction proceeds via dehydration of the boronic acid and MIDA.

Materials:

-

Methylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Solvent (e.g., Toluene or a suitable aprotic solvent)

-

Dean-Stark apparatus or molecular sieves

-

Stir plate and magnetic stir bar

-

Reaction vessel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, add equimolar amounts of methylboronic acid and N-methyliminodiacetic acid.

-

Add a sufficient volume of toluene to suspend the reagents.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).

-

Cool the reaction mixture to room temperature. The MIDA boronate product, being a crystalline solid, will often precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual starting materials.

-

Dry the product under vacuum. This compound is obtained as a free-flowing, bench-stable crystalline solid.[7]

Experimental Protocol: Deprotection to Liberate Boronic Acid

The deprotection is a simple hydrolysis reaction that readily proceeds under mild aqueous basic conditions.[8] The choice of base can be tuned to control the rate of release.

Materials:

-

This compound

-

Solvent system (e.g., Tetrahydrofuran (THF) and water)

-

Aqueous base (e.g., 1 M NaOH for fast deprotection, or aqueous NaHCO₃ / K₃PO₄ for slower release)

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve the MIDA boronate in a suitable organic solvent such as THF in a flask.

-

Add an aqueous solution of the chosen base (e.g., 1 M NaOH).

-

Stir the biphasic mixture vigorously at room temperature. The hydrolysis is typically complete within 10-30 minutes with a strong base.[8]

-

Upon completion, the resulting boronic acid is in the aqueous layer as its boronate salt. Acidification (e.g., with 1 M HCl) followed by extraction with an organic solvent (e.g., ethyl acetate) will yield the free boronic acid.

This controlled release is particularly powerful for notoriously unstable boronic acids, which can be generated in situ at a low concentration for immediate use in a subsequent reaction, thereby minimizing decomposition.[5]

Chemical Stability and Orthogonality

A key advantage of the MIDA boronate platform is its remarkable compatibility with a wide range of common synthetic reagents. This stability allows for complex, multi-step transformations to be performed on a molecule containing the MIDA boronate, with the boronic acid functionality remaining safely masked until its desired point of use.[8]

| Reagent / Condition | Compatibility | Citation |

| Oxidizing Agents | ||

| Pyridinium chlorochromate (PCC) | Yes | [8] |

| Dess-Martin periodinane (DMP) | Yes | [8] |

| Ozone (O₃) | Yes | [8] |

| Reducing Agents | ||

| Hydrogen (H₂), Pd/C | Yes | [8] |

| Sodium borohydride (NaBH₄) | Yes | [8] |

| Lithium aluminum hydride (LiAlH₄) | No | [8] |

| Bases | ||

| Pyridine, Triethylamine (Et₃N) | Yes | [8] |

| n-Butyllithium (n-BuLi) | Yes | [8] |

| Lithium diisopropylamide (LDA) | Yes | [8] |

| Acids | ||

| Trifluoroacetic acid (TFA) | Yes | [8] |

| p-Toluenesulfonic acid (TsOH) | Yes | [8] |

| Other Conditions | ||

| Silica Gel Chromatography | Yes | [7] |

| Anhydrous Cross-Coupling (Pd-cat.) | Yes | |

| Grignard Reagents (RMgX) | Yes | [8] |

Table 1: Summary of MIDA Boronate Compatibility with Common Synthetic Reagents.

This broad compatibility makes it possible to reliably transform simple MIDA boronate starting materials into structurally complex boronic acid building blocks through multi-step synthetic pathways.[8]

Application in Iterative Cross-Coupling (ICC)

The most profound application of MIDA boronate technology is in enabling iterative cross-coupling (ICC). This strategy utilizes bifunctional building blocks, typically containing a halide on one end and a MIDA boronate on the other, to assemble complex molecules in a stepwise and controlled fashion, analogous to solid-phase peptide synthesis.

The process involves a simple three-step cycle:

-

Couple: A Suzuki-Miyaura reaction is performed between the halide of the MIDA-protected building block and a free boronic acid. The MIDA boronate end remains unreactive.

-

Deprotect: The MIDA group on the newly formed product is hydrolyzed under mild aqueous basic conditions to reveal a new free boronic acid.

-

Repeat: The cycle is repeated, coupling the newly unmasked boronic acid with the next bifunctional MIDA-protected building block.

This revolutionary approach allows for the systematic and programmable construction of complex organic molecules from a collection of standardized building blocks.[3][7]

Conclusion and Future Outlook

The development of this compound and its derivatives has fundamentally changed the landscape of organoboron chemistry. The elegant structural solution of sp³ rehybridization provides unprecedented stability, transforming traditionally volatile boronic acids into robust, crystalline, and chromatographically-stable solids. This innovation has not only simplified the handling and purification of organoboron reagents but has also paved the way for powerful synthetic strategies like iterative cross-coupling. For researchers, scientists, and drug development professionals, the MIDA boronate platform offers a reliable and versatile tool for the efficient and programmable synthesis of complex small molecules, from natural products to novel pharmaceutical candidates.[2][9] The continued exploration of this technology promises to further expand the horizons of chemical synthesis.

References

-

Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

-

Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

-

Kaur, N., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

-

Oshita, M., et al. (2020). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]

-

Struble, J. R., Lee, S. J., & Burke, M. D. (2010). A Mild and Simple Method for Making MIDA Boronates. Crestavesta. [Link]

-

Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

-

Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

-

PubChem. Boronic acid methyl ester. PubChem Database. [Link]

-

Williams, A. T., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]

-

Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Synthetic Chemist's Guide to N-Methyliminodiacetic Acid (MIDA) Boronates: A Versatile Platform for Modern Organic Synthesis

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in contemporary organic synthesis. Their remarkable stability, ease of handling, and predictable reactivity have established them as the gold standard for the protection and controlled release of often-unstable boronic acids. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, purification, and strategic application of MIDA boronates. We will delve into the core synthetic methodologies, from classical dehydrative condensations to milder, more versatile approaches, while providing field-proven insights into experimental design and causality. This document is structured to serve as both a comprehensive introduction and a practical laboratory resource for harnessing the full potential of MIDA boronate chemistry.

The MIDA Boronate Advantage: Taming the Boronic Acid

Boronic acids are cornerstones of modern organic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability. Many boronic acids are susceptible to decomposition, particularly protodeboronation and trimerization to form boroxines, which can complicate storage, purification, and reaction stoichiometry.[2]

The advent of the N-methyliminodiacetic acid (MIDA) protecting group, pioneered by the Burke group, has revolutionized this landscape.[2][3] By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable, tetracoordinate sp³ state.[2][4] This coordinative saturation effectively "masks" the Lewis acidic character of the boron, rendering the resulting MIDA boronate inert to a wide array of reaction conditions under which free boronic acids would decompose.[3][4][5]

Key Advantages of MIDA Boronates:

-

Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[6][7]

-

Chromatographic Compatibility: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification of complex intermediates.[8][9][10]

-

Orthogonal Reactivity: The MIDA group provides robust protection under a vast range of anhydrous synthetic conditions, including cross-coupling, oxidation, reduction, and olefination reactions.[4][8][11]

-

Controlled Deprotection: The boronic acid can be readily unmasked ("released") under mild aqueous basic conditions, often in situ, for subsequent reactions. This "slow-release" mechanism is particularly advantageous for cross-coupling reactions involving unstable boronic acids.[3][12]

This unique combination of stability and controlled reactivity forms the foundation for the powerful strategy of Iterative Cross-Coupling (ICC) , which enables the modular, step-wise assembly of complex small molecules in a manner analogous to peptide synthesis.[8][10][13]

Core Synthetic Methodologies

The preparation of MIDA boronates can be broadly categorized into three primary strategies, each with its own set of advantages and substrate scope considerations. The choice of method is dictated by the stability and functional group tolerance of the starting boronic acid.

Method A: Dehydrative Condensation (Dean-Stark Protocol)

This is the most established and widely used method for synthesizing simple aryl, heteroaryl, alkenyl, and alkyl MIDA boronates.[8] The reaction involves the direct condensation of a boronic acid with N-methyliminodiacetic acid, with the concomitant azeotropic removal of two equivalents of water.

Causality Behind the Method: The reaction is an equilibrium process. The use of a Dean-Stark apparatus with a high-boiling solvent like toluene or a toluene/DMSO mixture is critical to drive the reaction to completion by physically removing the water byproduct, thereby shifting the equilibrium towards the MIDA boronate product according to Le Châtelier's principle. DMSO is often used as a co-solvent to solubilize the MIDA ligand.[14]

Workflow Diagram: Dean-Stark Synthesis

Caption: General workflow for MIDA boronate synthesis via Dean-Stark condensation.

Limitations: The high temperatures and potentially acidic conditions required for this method make it unsuitable for thermally labile or acid-sensitive boronic acids, which may decompose or undergo side reactions.[5][9]

Method B: The MIDA Anhydride Protocol

To address the limitations of the Dean-Stark method, a milder protocol utilizing MIDA anhydride was developed.[9][15] This reagent cleverly serves as both the MIDA source and an in situ desiccant, enabling the reaction to proceed under significantly gentler conditions.

Causality Behind the Method: MIDA anhydride pre-incorporates one of the dehydration steps required for MIDA boronate formation.[5][9] When it reacts with the boronic acid, the second equivalent of water is consumed by excess MIDA anhydride, which converts to the insoluble MIDA diacid, effectively acting as an internal drying agent and driving the reaction forward without the need for high-temperature azeotropic removal.[5][9]

Workflow Diagram: MIDA Anhydride Synthesis

Caption: Workflow for the milder MIDA anhydride synthesis protocol.

This method provides higher isolated yields for sensitive boronic acids compared to the Dean-Stark protocol and expands the scope of accessible MIDA boronates.[5][9][15]

Method C: Transmetalation for Heterocyclic Systems

The synthesis of certain MIDA boronates, particularly 2-pyridyl and other electron-deficient 2-heterocyclic derivatives, is notoriously challenging via direct condensation due to the instability of the corresponding boronic acids.[16][17] A specialized method involving a lithium-halogen exchange followed by transmetalation has been developed to overcome this hurdle.

Causality Behind the Method: The strategy circumvents the unstable boronic acid intermediate. A heterocyclic bromide is first treated with an organolithium reagent (e.g., n-BuLi) and a borate ester (e.g., triisopropyl borate) to form a stable lithium trialkoxyborate salt. This salt is then directly condensed with MIDA at elevated temperatures in a process called transligation to furnish the desired MIDA boronate.[16][17] The surprising discovery that 2-pyridyl MIDA boronates are stable at high temperatures in anhydrous DMSO was key to the success of this approach.[16][17]

Purification Strategies: Exploiting Unique Physical Properties

The robust and crystalline nature of MIDA boronates allows for several efficient purification strategies, a significant advantage over their free boronic acid counterparts.

| Purification Method | Principle | Best For | Reference(s) |

| Column Chromatography | MIDA boronates are generally stable to silica gel. Standard chromatographic techniques can be used to separate them from reaction impurities. | General-purpose purification of most MIDA boronates from complex reaction mixtures. | [8],[5] |

| Recrystallization | The high crystallinity of many MIDA boronates allows for purification by recrystallization from appropriate solvent systems (e.g., acetonitrile/diethyl ether). | Obtaining highly pure, crystalline material, especially for scalable syntheses. | [10],[14] |

| "Catch-and-Release" | MIDA boronates exhibit a unique binary affinity for silica gel; they are immobile in non-polar solvents (e.g., Et₂O) but are readily eluted by more polar solvents (e.g., THF). This allows for a simple filtration-based purification. | Rapid purification, especially in the context of automated iterative cross-coupling. | [9],[10] |

| Precipitation | MIDA boronates are generally insoluble in non-polar solvents like hexanes. Adding a crude reaction mixture in a solvent like THF to hexanes causes the product to precipitate. | A non-chromatographic method for rapid isolation, particularly useful for automated synthesis platforms. | [18],[19] |

Experimental Protocols

Protocol: Synthesis of 4-Bromophenyl MIDA Boronate via Dean-Stark

This protocol is adapted from a procedure reported in Organic Syntheses.[14]

-

Setup: To a 500-mL single-necked, round-bottomed flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (24.99 g, 124.4 mmol, 1.0 equiv) and N-methyliminodiacetic acid (18.31 g, 124.4 mmol, 1.0 equiv).[14]

-

Solvent Addition: Add a freshly prepared 5% (v/v) solution of dimethyl sulfoxide in toluene (125 mL).[14]

-

Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux in an oil bath. Continue refluxing until water collection ceases (typically 4-6 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent via rotary evaporation.

-

Purification: The crude solid can be purified by recrystallization from acetone/Et₂O or by silica gel chromatography to yield the product as a white, crystalline solid.[14]

Protocol: Synthesis of a Sensitive MIDA Boronate via MIDA Anhydride

This generalized protocol is based on the method developed by the Burke group.[5][9]

-

Setup: In a nitrogen-flushed, oven-dried round-bottomed flask equipped with a magnetic stir bar, charge the sensitive boronic acid (1.0 equiv) and MIDA anhydride (2.0-3.0 equiv).[5]

-

Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of ~0.2 M with respect to the boronic acid) via syringe.[5]

-

Reaction: Heat the resulting suspension in an oil bath at 70 °C for 24 hours. A white precipitate of MIDA diacid will form.[5]

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove the precipitated MIDA diacid, washing the solid with additional dioxane or THF. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified using the "Catch-and-Release" protocol. Dissolve the crude material in a minimal amount of THF and load it onto a silica gel plug. "Catch" the MIDA boronate by washing the plug with diethyl ether to elute impurities. "Release" the desired product by eluting with THF.[9]

Deprotection and In Situ Use: The Key to Iterative Synthesis

The synthetic utility of MIDA boronates is critically dependent on the ability to cleave the MIDA ligand under mild conditions to regenerate the reactive boronic acid. This is typically achieved with an aqueous base.

Mechanism of Deprotection: Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis.[12]

-

Base-Mediated Hydrolysis: A rapid process, occurring within minutes at room temperature with bases like aqueous NaOH. This pathway involves the rate-limiting attack of hydroxide at one of the MIDA carbonyl carbons.[12]

-

Neutral Hydrolysis: A much slower process that does not require an exogenous base and involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules. This is the operative mechanism in "slow-release" cross-coupling using milder bases like K₃PO₄.[12]

The ability to control the rate of hydrolysis by choosing the appropriate base is fundamental to the slow-release strategy, which maintains a very low concentration of the (often unstable) free boronic acid during a cross-coupling reaction, thus minimizing decomposition pathways.[12][13]

Deprotection & Coupling Logic

Caption: Controlled deprotection of MIDA boronate for in situ cross-coupling.

Conclusion

N-methyliminodiacetic acid boronates represent a robust and highly enabling platform for modern small molecule synthesis. Their exceptional stability solves the long-standing challenge of handling sensitive boronic acids, while their controlled, predictable deprotection provides the key to powerful iterative bond-forming strategies. By understanding the causality behind the various synthetic and purification methodologies, researchers can confidently incorporate these versatile building blocks into their synthetic campaigns, accelerating the discovery and development of novel chemical entities. The commercial availability of a wide range of MIDA boronate building blocks further lowers the barrier to entry, making this powerful chemistry accessible to the entire scientific community.[8][10]

References

-

Li, Z., & Burke, M. D. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 89, 303-315. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic Letters, 12(11), 2586-2589. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2093-2104. [Link]

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(93), 12932-12951. [Link]

-

Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Advanced Synthesis & Catalysis, 356(8), 1767-1772. [Link]

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A Mild Method for Making MIDA Boronates. Organic Letters, 14(1), 202-205. [Link]

-

Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

-

Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

-

Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

-

Coombs, J. R., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(10), 823-829. [Link]

- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.

-

Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Korea University Pure. [Link]

-

Dick, G. R., et al. (2012). PREPARATION OF 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. Organic Syntheses, 89, 92. [Link]

-

Grillo, A. S., & Burke, M. D. (2016). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 49(8), 1529-1540. [Link]

-

Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). N-METHYLIMINODIACETIC ACID-MEDIATED SUZUKI-MIYAURA CROSS-COUPLING OF (p-BROMOPHENYL)BORONIC ACID WITH 4-n-BUTYLPHENYLBORONIC ACID. Organic Syntheses, 86, 344. [Link]

-

Coombs, J. R., et al. (2015). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

- Burke, M. D., et al. (2017). Methods for forming protected organoboronic acids.

-

Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14704-14705. [Link]

-

Gillis, E. P. (2009). A general strategy for small molecule synthesis: iterative cross-coupling with MIDA boronates. CORE. [Link]

-

ResearchGate. (2019). Spectroscopic evidence for the loss of diastereotopicity of the MIDA ligand. ResearchGate. [Link]

-

ResearchGate. (2022). General synthesis of the MIDA boronates developed in this study. ResearchGate. [Link]

-

Smith, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5170. [Link]

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 939-945. [Link]

-

Nanalysis. (2016). Boron NMR Spectroscopy. Nanalysis Blog. [Link]

Sources

- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grillolabuc.com [grillolabuc.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

- 19. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Physical Properties of Methylboronic Acid MIDA Ester

Foreword: The Practical Significance of Physical Properties in Modern Synthesis

In the landscape of contemporary organic synthesis, the utility of a reagent is defined not only by its reactivity but also by its practicality. Stability, ease of handling, and predictable behavior under various conditions are paramount for reproducibility and scalability. Methylboronic acid N-methyliminodiacetic acid (MIDA) ester stands as an exemplar of rational reagent design, where inherent instability in the parent boronic acid is overcome through elegant chemical principles. This guide provides an in-depth exploration of the physical properties of methylboronic acid MIDA ester, offering researchers and drug development professionals the foundational knowledge required for its effective application. The discussion that follows is rooted in the causality behind its unique characteristics, providing not just data, but insight.

Part 1: Molecular Architecture and Solid-State Characteristics

The remarkable properties of this compound stem directly from its unique three-dimensional structure. The N-methyliminodiacetic acid (MIDA) ligand engages the boron center in a dative bond, causing a fundamental rehybridization of the boron atom from sp² in the parent boronic acid to a more stable sp³ state in the MIDA ester.[1][2][3] This tetrahedral geometry eliminates the vacant p-orbital that is the primary site of reactivity and decomposition in free boronic acids.[2][4]

The resulting bicyclic structure is conformationally rigid, a feature confirmed by X-ray crystallography and NMR studies on analogous MIDA boronates.[5][6] This structural rigidity contributes to its high melting point and crystalline nature.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]

- 4. MIDA Boronates [sigmaaldrich.com]

- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Stability of MIDA Boronates: A Technical Guide to Handling Air and Moisture Sensitivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of MIDA Boronates in Synthesis

N-Methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, particularly in the realm of iterative cross-coupling for the construction of complex small molecules.[1][2] Their popularity stems from their unique ability to act as stable, crystalline, and easily handled surrogates for often unstable boronic acids.[3][4] This guide provides a comprehensive overview of the stability of MIDA boronates in the presence of air and moisture, offering insights into their degradation pathways, best practices for handling and storage, and protocols for assessing their stability. This understanding is critical for ensuring the reliability and reproducibility of synthetic routes that employ these versatile reagents. MIDA boronates are generally benchtop stable as free-flowing crystalline solids and exhibit excellent tolerance to air, moisture, and silica gel, which facilitates their purification by column chromatography or recrystallization.[4][5]

The Dual Nature of MIDA Boronate Hydrolysis: A Mechanistic Overview

The stability of MIDA boronates is intrinsically linked to their behavior in the presence of water. While often described as "stable," it is more accurate to say that their hydrolysis is exceptionally well-controlled. Groundbreaking mechanistic studies have revealed that MIDA boronates undergo hydrolysis through two distinct and competing pathways: a rapid, base-mediated pathway and a significantly slower, neutral pathway.[1][6][7][8][9] The interplay between these two mechanisms dictates the compound's fate under various experimental conditions.

The "Fast" Lane: Base-Mediated Hydrolysis

Under basic conditions (pH > 7), MIDA boronates undergo rapid deprotection to release the corresponding boronic acid. This process is initiated by the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons, not at the boron atom.[1][6][8] This ester hydrolysis is followed by a rapid intramolecular rearrangement that leads to the cleavage of the B-N bond and subsequent release of the boronic acid. This base-mediated hydrolysis can be more than three orders of magnitude faster than the neutral pathway.[1][6][8] The rate of this "fast" hydrolysis is primarily dependent on the pH of the aqueous medium.[1][6]

The "Slow" Lane: Neutral Hydrolysis

In the absence of a strong base, MIDA boronates exhibit remarkable stability towards hydrolysis. The neutral hydrolysis pathway involves a rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[1][6][7] This mechanism does not require an external acid or base catalyst. The rate of neutral hydrolysis is significantly influenced by the water activity (aw) in the solvent system.[1][6] In anhydrous organic solvents, this pathway is extremely slow, contributing to the excellent stability of MIDA boronates during reactions and purification under anhydrous conditions.[1]

The following diagram illustrates the two competing hydrolysis pathways for MIDA boronates.

Caption: Dual hydrolysis pathways of MIDA boronates.

Quantitative Assessment of MIDA Boronate Stability

While qualitatively described as stable, quantitative data underscores the remarkable shelf-life of MIDA boronates compared to their free boronic acid counterparts. Studies have shown that many boronic acids, particularly heterocyclic derivatives, decompose significantly within days when stored on the benchtop under air.[10] In contrast, the corresponding MIDA boronates remain largely intact for extended periods under the same conditions.[10]

| Boronic Acid Derivative | % Decomposition of Boronic Acid (15 days, benchtop, air) | % Decomposition of MIDA Boronate (60 days, benchtop, air) |

| 2-Furyl | >85% | <5% |

| 2-Thienyl | ~60% | <5% |

| 2-Benzofuranyl | ~50% | <5% |

| 2-Indolyl | >85% | <5% |

| Vinyl | >90% | <5% |

| Cyclopropyl | >90% | <5% |

Data sourced from: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009 , 131 (10), 3575–3581.[10]

This enhanced stability is attributed to the tetrahedral coordination at the boron center, which protects the vacant p-orbital from decomposition pathways such as oxidation and protodeboronation.[11]

Experimental Protocols for Stability Assessment

For researchers wishing to validate the stability of their MIDA boronates, particularly for long-term storage or use in sensitive applications, the following protocols are recommended.

Protocol 1: 1H NMR Spectroscopy for Monitoring Solid-State Stability

This protocol allows for the quantitative assessment of MIDA boronate stability when stored as a solid under ambient conditions.

Methodology:

-

Initial Analysis: Obtain a high-quality 1H NMR spectrum of the freshly prepared and purified MIDA boronate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Integrate a characteristic peak of the MIDA boronate against an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Storage: Store a accurately weighed sample of the MIDA boronate in a vial with a loose cap on the benchtop, exposed to the ambient atmosphere.

-

Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), withdraw a small, accurately weighed sample from the vial.

-

NMR Analysis: Prepare an NMR sample of the aged material with the same internal standard and acquire a 1H NMR spectrum under identical conditions to the initial analysis.

-

Quantification: Compare the integration of the characteristic MIDA boronate peak relative to the internal standard at each time point to determine the percentage of decomposition.

Protocol 2: In-situ 19F NMR for Monitoring Hydrolysis Kinetics

For MIDA boronates bearing a fluorine atom, 19F NMR spectroscopy provides a sensitive method for monitoring hydrolysis rates in solution.

Methodology:

-

Sample Preparation: Prepare a solution of the fluorine-containing MIDA boronate in a suitable solvent system (e.g., THF/H2O).

-

Initiation of Hydrolysis: Initiate the hydrolysis by adding a specific amount of aqueous base (for the fast pathway) or by simply observing the solution over time (for the slow, neutral pathway).

-

NMR Acquisition: Immediately begin acquiring 19F NMR spectra at regular time intervals.

-

Data Analysis: Monitor the disappearance of the 19F signal corresponding to the MIDA boronate and the appearance of a new signal for the resulting boronic acid or its degradation products. The rate of hydrolysis can be determined by plotting the concentration of the MIDA boronate versus time.[1]

The following diagram outlines the workflow for assessing MIDA boronate stability.

Caption: Workflow for MIDA boronate stability assessment.

Best Practices for Handling and Storage

To maximize the shelf-life and ensure the integrity of MIDA boronates, the following handling and storage guidelines are recommended:

-

Storage Conditions: Store MIDA boronates as crystalline solids in well-sealed containers at room temperature. While they are relatively insensitive to atmospheric moisture for extended periods, storage in a desiccator can provide additional protection, especially in humid environments.

-

Solvent Selection: For reactions and purification, use anhydrous solvents whenever possible to minimize premature hydrolysis via the neutral pathway. While MIDA boronates are compatible with silica gel chromatography, prolonged exposure to protic solvents like methanol should be avoided.[12]

-

pH Control: Avoid strongly basic aqueous conditions during workup unless deprotection is intended. The use of buffered aqueous solutions can help maintain a neutral to slightly acidic pH and prevent unwanted hydrolysis.[1]

-

Temperature: While MIDA boronates are thermally stable, prolonged heating in the presence of moisture can accelerate hydrolysis. For slow-release cross-coupling reactions, the temperature can be adjusted to control the rate of boronic acid release.[10]

Conclusion

MIDA boronates represent a significant advancement in synthetic chemistry, largely due to their remarkable stability and controlled reactivity. Their robustness to air and moisture as solids, coupled with a well-understood and predictable hydrolysis mechanism, allows for their use in a wide array of synthetic transformations where free boronic acids would fail. By understanding the dual hydrolysis pathways and adhering to proper handling and storage protocols, researchers can confidently employ MIDA boronates to construct complex molecular architectures with high fidelity and reproducibility.

References

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem.2016 , 8 (11), 1067–1075. [Link]

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC2016 . [Link]

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed2016 . [Link]

-

Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (10), 3575–3581. [Link]

-

Chen, Y.-H.; Lin, Y.-A.; Chen, Y.-C.; Chang, Y.-C. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules2022 , 27 (15), 4987. [Link]

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Illinois Urbana-Champaign2016 . [Link]

-

Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry2016 , 8, 1067-1075. [Link]

-

Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (10), 3575–3581. [Link]

-

Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta2009 , 42 (1), 17-27. [Link]

-

Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

-

Chem-Station. MIDA boronate. Chem-Station. [Link]

-

LaPorte, A. J.; Feldner, J. E.; Spies, J. C.; Trusty, S. J.; Schmidt, M. A.; Burke, M. D. MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angew. Chem. Int. Ed.2023 , 62 (40), e202309566. [Link]

-

Coombs, J. R.; Zhang, L.; Maly, J. M.; Lanni, E. L.; Z-B. F. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Organometallics2013 , 32 (15), 4271–4279. [Link]

-

Blair, D. J.; Kelly, A. M.; Chen, P.-J. R.; Klubnick, J.; Burke, M. D. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Org. Synth.2021 , 98, 92-111. [Link]

-

Coombs, J. R.; Zhang, L.; Maly, J. M.; Lanni, E. L.; Z-B. F. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate. [Link]

-

O'Neill, J.; Horsley, J. R.; Turner, R.; Jones, C. D.; Clarke, M. L. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules2022 , 27 (16), 5052. [Link]

Sources

- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

solubility of methylboronic acid MIDA ester in organic solvents

An In-Depth Technical Guide to the Solubility of Methylboronic Acid MIDA Ester in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword: The Practical Importance of a Seemingly Simple Parameter

In modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The development of N-methyliminodiacetic acid (MIDA) boronate esters by the Burke group revolutionized this field by providing air-stable, crystalline, and chromatography-compatible surrogates for often unstable boronic acids.[1][2][3] this compound, as a fundamental building block, is central to this platform.

However, the successful application of this reagent—from reaction setup and optimization to workup and purification—hinges on a critical, yet often overlooked, physicochemical property: its solubility. An understanding of its solubility profile is not merely academic; it is a predictive tool that directly impacts reaction kinetics, scalability, and purification efficiency. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying principles governing its behavior, and a robust protocol for its empirical determination.

Physicochemical Properties and Structural Rationale for Solubility

This compound is a white, free-flowing, crystalline solid that is generally stable on the benchtop.[4][5] Its unique stability and solubility profile are a direct consequence of its molecular architecture.

Unlike the planar, sp²-hybridized boron center of a typical boronic acid, the boron in a MIDA ester is sp³-hybridized due to the formation of a dative bond with the nitrogen atom of the MIDA ligand.[2][3] This creates a caged, tetrahedral structure that shields the boron's empty p-orbital.

This structural change has two profound effects relevant to solubility:

-

Increased Stability: The sp³ hybridization deactivates the Lewis acidic character of the boron, preventing the oligomerization (e.g., formation of boroxines) that plagues many free boronic acids and complicates their solubility measurements.[2][6] This makes MIDA boronates monomeric and well-behaved in solution.[1]

-

Defined Polarity: The molecule possesses polar carbonyl groups and the B-N dative bond, yet the overall structure is relatively non-polar and compact. This dual character dictates its preference for moderately polar aprotic organic solvents over highly polar or non-polar extremes.

Qualitative Solubility Profile

While precise, quantitative solubility data (e.g., in mg/mL) for this compound is not widely consolidated in public literature, extensive application notes and research articles provide a strong qualitative and semi-quantitative understanding.[7] MIDA boronates are described as being soluble in many common organic solvents used for synthesis and purification.[4]

The following table summarizes the known solvent compatibility for reactions and purification, which serves as a reliable proxy for at least moderate solubility.

| Solvent | Solvent Class | Solubility & Application Notes | Reference(s) |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Commonly used for cross-coupling reactions. Good solubility. | [4] |

| Dioxane | Polar Aprotic Ether | A common solvent for Suzuki-Miyaura reactions involving MIDA boronates. | [4] |

| Dichloromethane (DCM) | Halogenated | Good solubility, often used in reaction setups and chromatography. | [4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Amide | High solubility, used for reactions with less soluble partners. | [4][8] |

| Toluene | Non-polar Aromatic | Moderate solubility, often used in heated reactions. | [4] |

| Acetonitrile (MeCN) | Polar Aprotic Nitrile | Good solubility, especially when heated. | [4][8] |

| Acetone | Polar Aprotic Ketone | Good solubility, can be used in solvent mixtures for chromatography. | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | High solubility, suitable for challenging reactions. | [4] |

| Ethyl Acetate (EtOAc) | Moderately Polar Ester | Good solubility. Commonly used as an eluent in silica gel chromatography. | [4] |

| Hexanes / Heptane | Non-polar Alkane | Very low to negligible solubility. Often used as an anti-solvent for precipitation or as the weak component in chromatography eluents. | [4] |

| Ethers (e.g., Diethyl Ether) | Polar Aprotic Ether | Moderate solubility. Can be used in solvent mixtures for chromatography. | [4] |

| Alcohols (e.g., MeOH, EtOH) | Polar Protic | Use with caution. While some reactions may tolerate alcohols as co-solvents, prolonged exposure, especially with heat or base, can lead to hydrolysis of the MIDA ester.[4] | |

| Water | Polar Protic | Insoluble in neutral water. MIDA boronates are designed to hydrolyze under specific aqueous basic conditions (e.g., with NaOH, K₃PO₄, or NaHCO₃) to slowly release the active boronic acid for cross-coupling.[1][9] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for process modeling, reaction optimization, or formulation, direct measurement is essential. The dynamic (synthetic) method is a reliable technique for determining the solubility of crystalline solids like MIDA boronates.[10][11] It involves visually or instrumentally identifying the temperature at which a known composition of solute and solvent becomes a single, clear phase upon controlled heating.

Workflow for Dynamic Solubility Measurement

Caption: Experimental workflow for determining solubility via the dynamic method.

Step-by-Step Methodology

Equipment:

-

Jacketed glass vessel with temperature control (circulating bath).

-

Calibrated temperature probe.

-

Magnetic stirrer and stir bar.

-

Analytical balance (±0.1 mg).

-

Optional: Turbidity probe or laser light source and detector for automated detection.

Procedure:

-

Preparation : Accurately weigh a specific mass of this compound (m_solute) and the desired organic solvent (m_solvent) into the jacketed glass vessel. Seal the vessel to prevent solvent evaporation.

-

Initial State : The mixture should be a two-phase slurry. Begin vigorous stirring to ensure good suspension.

-

Heating : Set the circulator to heat the vessel at a slow, linear rate (e.g., 0.1–0.3 K/minute).[10] Slow heating is critical to maintain thermal equilibrium between the solid and liquid phases.

-

Observation : Continuously monitor the solution. The "clear point" is the temperature at which the very last solid particle dissolves, resulting in a perfectly clear, homogenous solution. This is the equilibrium temperature (T_eq) for that specific composition.

-

Data Recording : Record the T_eq. The composition is known from the initial masses and can be expressed as a mole fraction (x).

-

Constructing the Curve : Repeat steps 1-5 with different solute/solvent mass ratios to obtain a series of data points (T_eq vs. x). Plotting these points generates the solubility curve for the MIDA ester in that specific solvent.

This protocol is self-validating because it directly measures a physical equilibrium point. The reproducibility of the T_eq for a given composition confirms the robustness of the measurement.

Practical Implications and Field Insights

For Reaction Design:

-

Solvent Choice: For Suzuki-Miyaura reactions, THF and Dioxane are excellent starting points due to their ability to dissolve the MIDA ester and most coupling partners, while also being compatible with common palladium catalysts and bases.[4] For less soluble substrates, a stronger solvent like DMF or DMSO may be necessary, though this can complicate downstream processing.

-

Concentration: Knowing the solubility limit at a given reaction temperature allows for running reactions at the highest possible concentration, improving reaction kinetics and throughput without risking precipitation of the starting material.

For Purification:

-

Chromatography: The universal compatibility of MIDA boronates with silica gel is a major advantage.[4] Their moderate polarity means that eluent systems like Hexanes/Ethyl Acetate are typically effective. For more polar MIDA boronates, solvent mixtures like EtOAc/acetone can be used.[4]

-

Recrystallization/Precipitation: The low solubility in non-polar solvents like hexanes is highly advantageous.[4] After a reaction in a solvent like THF, the product can often be precipitated or crystallized by adding hexanes as an anti-solvent, providing a simple and efficient method for purification that avoids chromatography.

Visualizing Solvent-Solute Interactions

The solubility behavior can be rationalized by considering the principle of "like dissolves like."

Caption: Interactions between MIDA boronate and representative solvents.

Conclusion

This compound is a robust and versatile synthetic building block whose practical utility is deeply intertwined with its solubility profile. It exhibits excellent solubility in a range of common polar aprotic solvents such as THF, DCM, and DMF, facilitating its use in a wide array of chemical transformations.[4] Conversely, its poor solubility in non-polar alkanes provides convenient avenues for purification. While comprehensive quantitative data remains sparse in the literature, the detailed experimental protocol provided herein empowers researchers to generate this critical data with high fidelity. A thorough understanding and empirical validation of solubility are key to unlocking the full potential of this important reagent platform, enabling more efficient, scalable, and reproducible synthetic outcomes.

References

- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.).

- Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. (n.d.). OUCI.

- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. (n.d.). Benchchem.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020).

- MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.

- MIDA Boronate: A New Organo-boron Reagent. (n.d.). BLDpharm.

- MIDA Boron

- MIDA-protected Boron

- MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.).

- (2-Methylpropyl)boronic acid mida ester. (2024). Smolecule.

- Iterative cross-coupling with mida boron

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.

- MIDA boronate. (2014).

- Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. (2015).

- MIDA (N-‐methyliminodiace^c acid) solubility. (n.d.). [No Source Found].

- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.).

- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015).

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). [No Source Found].

Sources

- 1. MIDA Boronates [sigmaaldrich.cn]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. d-nb.info [d-nb.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cem.de [cem.de]

- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

MIDA Boronates: A Paradigm Shift in Stability, Purification, and Synthetic Strategy for Cross-Coupling Chemistry

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Boronic Acid Conundrum

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the organoboron reagent, most commonly the boronic acid. While indispensable, free boronic acids present significant, often frustrating, challenges for the practicing chemist. Many are inherently unstable, susceptible to degradation via processes like protodeboronation, oxidation, and polymerization, which complicates their storage, handling, and use in reactions.[1][2][3] This instability is particularly pronounced for some of the most synthetically desirable classes, including 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[1][4]

Furthermore, their purification can be notoriously difficult. Many boronic acids are amorphous, highly polar, and prone to forming trimeric boroxine anhydrides, making standard techniques like silica gel chromatography problematic. These challenges can lead to inconsistent reaction outcomes and impede the development of complex molecular architectures, a critical bottleneck in pharmaceutical and materials science research. This guide explores a transformative solution: the use of N-methyliminodiacetic acid (MIDA) boronates, which elegantly circumvent the traditional limitations of free boronic acids.

The MIDA Boronate Solution: Structure and Principle

MIDA boronates are air-stable, crystalline derivatives of boronic acids. They are formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), a trivalent ligand that complexes with the boron center.[2][5] This complexation rehybridizes the boron atom from a Lewis-acidic sp² state to a more stable, tetracoordinate sp³ state.[2] This structural change effectively "protects" the boronic acid functionality, rendering it inert to many common reaction conditions while bestowing a suite of highly advantageous physical and chemical properties.

Caption: General structure of a MIDA boronate ester.

Core Advantages of MIDA Esters over Free Boronic Acids

Unprecedented Bench-Top Stability

The most immediate and impactful advantage of MIDA boronates is their exceptional stability. By protecting the vacant p-orbital of the boron atom, the MIDA ligand shields it from degradation pathways.[6][7] This translates to remarkable shelf-life. While many free boronic acids, particularly heteroaromatic derivatives, decompose significantly within days on the benchtop, their MIDA-protected counterparts show no detectable decomposition even after months of storage under ambient air.[1][2][6]

This stability is not merely a matter of convenience; it is a critical enabler of reproducibility and reliability in synthesis. Researchers can be confident in the integrity of their building blocks, eliminating a significant source of experimental variability.

| Compound Class | Free Boronic Acid (% Remaining after 15 days)[1] | MIDA Boronate (% Remaining after >60 days)[1] |

| 2-Furanboronic acid | <5% | >98% |

| 2-Pyrroleboronic acid | <5% | >98% |

| Vinylboronic acid | ~10% | >98% |

| Cyclopropylboronic acid | ~25% | >98% |

| 2-Pyridylboronic acid | Decomposes | Stable Solid |

Facile Purification and Handling

Unlike the often-amorphous and problematic free boronic acids, MIDA boronates are typically free-flowing, crystalline solids.[5][8][9] This physical property is a significant practical benefit, simplifying weighing and handling. Crucially, MIDA boronates are uniformly stable to silica gel chromatography.[6][8][10][11] This allows for straightforward purification to high levels of purity, a task that is frequently challenging or impossible for the corresponding free boronic acids.[12] The ability to easily purify these reagents ensures that cross-coupling reactions begin with well-defined, pure starting materials, leading to cleaner reactions and higher yields.

Controlled, "Slow-Release" of the Active Species

A key feature of MIDA boronates is their ability to remain intact under standard anhydrous Suzuki-Miyaura conditions but to deprotect under mild aqueous basic conditions to release the free boronic acid in situ.[2][13] This deprotection can be modulated. For example, strong bases like 1M NaOH promote rapid hydrolysis (less than 10 minutes), which is useful for a quick deprotection before a coupling reaction.[1][13]

More powerfully, milder conditions, such as using K₃PO₄ in a dioxane/water mixture, lead to a slow, continuous release of the boronic acid over several hours.[1][2] This "slow-release" mechanism is a general solution for the problem of unstable boronic acids.[4] By keeping the instantaneous concentration of the sensitive free boronic acid low, its decomposition in the reaction mixture is minimized, allowing it to be efficiently captured by the palladium catalyst. This transforms previously low-yielding or failed reactions with unstable boronic acids into highly efficient and reliable processes.[1][4]

Caption: Controlled deprotection and slow release workflow.

Enabling Iterative Cross-Coupling (ICC)

Perhaps the most profound advantage of MIDA boronates is their role in enabling iterative cross-coupling (ICC).[6][14][15] Because the MIDA boronate group is stable under the anhydrous conditions used for Suzuki-Miyaura coupling, it is possible to design bifunctional building blocks containing both a halide (e.g., Br, I) and a MIDA boronate. The halide can participate in a cross-coupling reaction while the MIDA boronate remains untouched. Following the reaction, the MIDA group can be deprotected to reveal a new free boronic acid, ready for a subsequent coupling reaction.

This powerful strategy allows for the sequential, controlled assembly of complex molecules from simple, modular building blocks, analogous to the automated synthesis of peptides and oligonucleotides.[14][15] This has revolutionized the synthesis of natural products, pharmaceuticals, and other complex organic molecules, making their construction more systematic, efficient, and even automatable.[10][15]

Caption: Workflow for Iterative Cross-Coupling (ICC).

Experimental Protocols

Protocol 1: Synthesis of a Phenyl MIDA Boronate

This protocol is a general method for the synthesis of MIDA boronates via dehydrative condensation.

Materials:

-

Phenylboronic acid (1.0 equiv)

-

N-methyliminodiacetic acid (1.1 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Standard glassware including a round-bottom flask and Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add phenylboronic acid and N-methyliminodiacetic acid.

-

Add a 1:1 mixture of DMSO and toluene to the flask (e.g., 10 mL of each for a 5 mmol scale reaction).

-

Heat the reaction mixture to reflux (approximately 120-140 °C). Water will begin to collect in the Dean-Stark trap.

-

Continue heating at reflux until no more water is collected (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvents under reduced pressure.

-

The crude MIDA boronate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The product is typically a white, crystalline solid.

Note: For more sensitive boronic acids, milder methods using MIDA anhydride in solvents like dioxane may provide higher yields.[11][12][16]

Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate with Slow Release

This protocol demonstrates the use of a MIDA boronate as a stable surrogate for an unstable boronic acid.

Materials:

-

Aryl or Heteroaryl Chloride (1.0 equiv)

-

MIDA Boronate (e.g., 2-Furan MIDA boronate) (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (5 mol %)

-

SPhos (10 mol %)

-

Potassium Phosphate (K₃PO₄) (7.5 equiv)

-

Dioxane and Water (5:1 mixture)

Procedure:

-

In an oven-dried reaction tube, combine the aryl chloride, MIDA boronate, Pd(OAc)₂, and SPhos.

-

Add K₃PO₄ to the tube.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the degassed 5:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.07 M with respect to the aryl chloride.[4]

-

Seal the tube and place the reaction mixture in a pre-heated oil bath at 60-100 °C. The optimal temperature may vary depending on the substrates.[1][4]

-

Stir the reaction for the specified time (e.g., 6-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the desired cross-coupled product.

Conclusion

MIDA boronates represent a robust and versatile platform that overcomes the most significant limitations of free boronic acids. Their superior stability, ease of purification, and capacity for controlled release and iterative cross-coupling have fundamentally changed the landscape of complex molecule synthesis. For researchers in drug discovery and materials science, embracing MIDA boronates translates to more reliable, efficient, and ambitious synthetic campaigns, enabling the construction of novel molecular entities that were previously inaccessible. The commercial availability of a wide range of MIDA boronate building blocks further lowers the barrier to entry, making this powerful technology a readily accessible tool for the modern chemist.[6]

References

-

Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

-

Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

-

Knapp, D. M., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

-

Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois Urbana-Champaign IDEALS Repository. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

-

Lee, J. C. H., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(51), 17666–17668. [Link]

-

Kaur, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(68), 8456-8471. [Link]

-

Nykaza, T. V., et al. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 95, 319-333. [Link]

-

Nykaza, T. V., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6913–6917. [Link]

-

Nykaza, T. V., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

-

Nykaza, T. V., et al. (2020). A Mild Method for Making MIDA Boronates. Semantic Scholar. [Link]

-

Al-Dulayymi, J. R., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 14(7), 1215-1246. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

-

Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. [Link]

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

-

Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts, 2009(08), 0904. [Link]

-

Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-961. [Link]

-

Nykaza, T. V., et al. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

-

Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

-

Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8464-8478. [Link]

-

Noonan, G. M., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

-

Candish, L., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 8(1), 472-476. [Link]

-

Nykaza, T. V., et al. (2020). A Mild Method for Making MIDA Boronates. ResearchGate. [Link]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. Sci-Hub [sci-hub.kr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 10. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Ascendancy of MIDA Boronates: A Technical Guide to Commercially Available Methylboronic Acid MIDA Ester Building Blocks

Introduction: A Paradigm Shift in Boronic Acid Chemistry

In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions that form the bedrock of pharmaceutical and materials science discovery, boronic acids have long been celebrated as versatile and indispensable building blocks. However, their inherent instability, particularly for sensitive subclasses such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, has often presented a significant bottleneck, limiting their benchtop storage and compromising the efficiency of cross-coupling reactions.[1][2] The advent of N-methyliminodiacetic acid (MIDA) boronates has heralded a paradigm shift, offering a robust and general solution to these long-standing challenges.[1][2]

Methylboronic acid MIDA ester, a foundational member of this class, exemplifies the transformative power of the MIDA ligand. By chelating to the boron center, the trivalent MIDA ligand rehybridizes it from a reactive sp² state to a stable sp³ state, effectively "protecting" the boronic acid functionality. This protection imparts remarkable stability to air, moisture, and even silica gel chromatography, rendering these compounds as free-flowing, crystalline solids that are indefinitely stable on the benchtop.[3] This guide provides an in-depth technical overview of the commercial availability, synthesis, and strategic applications of this compound, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Commercial Availability: Sourcing the Building Blocks of Innovation

The widespread adoption of MIDA boronate chemistry has been significantly propelled by the commercial availability of a diverse array of these building blocks.[4] For researchers seeking to incorporate this compound and its derivatives into their synthetic workflows, a number of reputable chemical suppliers offer these reagents in various quantities and purities.

| Supplier | Product Name | CAS Number | Representative Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 1104637-40-2 | 97% | 1g, 5g |

| CymitQuimica | This compound | 1104637-40-2 | 95% | 100mg, 250mg, 1g, 5g, 25g |

| Boron Molecular | Boronic Acids and Esters | Varies | High Purity | Gram to metric tonne quantities |

| Enamine | Boronic acids and their derivatives | Varies | >95% | Stock quantities |

| Apollo Scientific | Boronic acids | Varies | High Purity | Stock quantities |

| AA Blocks | Boronic Acids | Varies | High Purity | Stock quantities |

| ChemBridge | Chemical Building Blocks | Varies | >95% | 1g, 5g, and larger |

This table is representative and not exhaustive. Researchers are encouraged to consult the suppliers' online catalogs for the most current product information and availability.

The commercialization of over 200 MIDA boronate building blocks has significantly lowered the barrier to entry for utilizing this powerful technology, enabling broader access for both academic and industrial laboratories.[4]